

# Spectroscopic data of 3-Acetylpyridine (1H NMR, 13C NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 3-Acetylpyridine

Cat. No.: B027631

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## Spectroscopic Profile of 3-Acetylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Acetylpyridine** (CAS No: 350-03-8), a pivotal building block in pharmaceutical and chemical synthesis. The following sections detail its proton and carbon nuclear magnetic resonance ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton and carbon-13 NMR data for **3-Acetylpyridine**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Acetylpyridine** exhibits characteristic signals corresponding to the protons of the pyridine ring and the acetyl group.

| Chemical Shift ( $\delta$ ) ppm | Proton Assignment |
|---------------------------------|-------------------|
| ~9.1                            | H-2               |
| ~8.7                            | H-6               |
| ~8.2                            | H-4               |
| ~7.4                            | H-5               |
| ~2.6                            | -CH <sub>3</sub>  |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift ( $\delta$ ) ppm | Carbon Assignment |
|---------------------------------|-------------------|
| ~197.0                          | C=O               |
| ~153.0                          | C-2               |
| ~149.0                          | C-6               |
| ~135.0                          | C-4               |
| ~132.0                          | C-3               |
| ~123.0                          | C-5               |
| ~26.0                           | -CH <sub>3</sub>  |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Acetylpyridine** shows characteristic absorption bands.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment |
|--------------------------------|-----------------------------|
| ~3050                          | C-H stretch (aromatic)      |
| ~2920                          | C-H stretch (aliphatic)     |
| ~1690                          | C=O stretch (ketone)        |
| ~1580                          | C=C stretch (aromatic ring) |
| ~1420                          | C-H bend (aliphatic)        |
| ~1270                          | C-C stretch                 |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| $m/z$ | Fragment Assignment            |
|-------|--------------------------------|
| 121   | $[M]^+$ (Molecular Ion)        |
| 106   | $[M - CH_3]^+$                 |
| 78    | $[C_5H_4N]^+$ (Pyridyl cation) |
| 51    | $[C_4H_3]^+$                   |

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation: A solution of **3-Acetylpyridine** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The prepared sample is transferred to an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, such as a Bruker ADVANCE III (400 MHz).[1] For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **3-Acetylpyridine**, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is usually recorded first and subtracted from the sample spectrum.

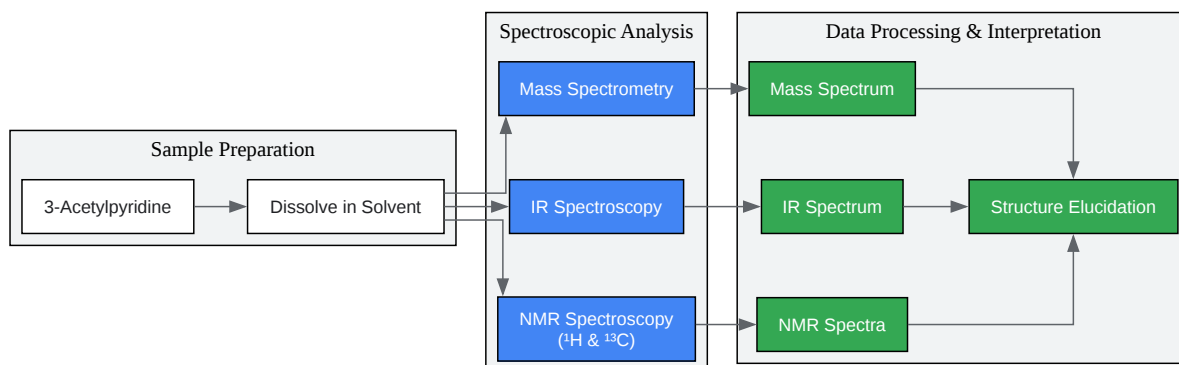
## Mass Spectrometry (MS)

Sample Preparation: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.[2] A dilute solution of **3-Acetylpyridine** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer. In the ion source, the sample is ionized, commonly using electron impact (EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio, and a mass spectrum is generated.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Acetylpyridine**.



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Caption: General workflow for spectroscopic analysis.

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## References

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